molecular formula C20H28ClP B14428846 Dibutyl(diphenyl)phosphanium chloride CAS No. 82867-58-1

Dibutyl(diphenyl)phosphanium chloride

Cat. No.: B14428846
CAS No.: 82867-58-1
M. Wt: 334.9 g/mol
InChI Key: WNHNEOOYOXZCTO-UHFFFAOYSA-M
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Description

Dibutyl(diphenyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of two butyl groups and two phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(diphenyl)phosphanium chloride can be synthesized through the reaction of dibutylphosphine with diphenylchlorophosphine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the removal of hydrogen chloride to form the desired phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(diphenyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Dibutyl(diphenyl)phosphanium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of dibutyl(diphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form stable bonds with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in organic molecules and coordination with metal ions in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

    Tributylphosphine: Known for its applications in organic synthesis and as a reducing agent.

    Tetraphenylphosphonium chloride: Used in phase-transfer catalysis and as a reagent in organic synthesis.

Uniqueness

Dibutyl(diphenyl)phosphanium chloride is unique due to its specific combination of butyl and phenyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other phosphonium salts may not be as effective.

Properties

CAS No.

82867-58-1

Molecular Formula

C20H28ClP

Molecular Weight

334.9 g/mol

IUPAC Name

dibutyl(diphenyl)phosphanium;chloride

InChI

InChI=1S/C20H28P.ClH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1

InChI Key

WNHNEOOYOXZCTO-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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